molecular formula C11H10N4 B573672 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C CAS No. 161406-40-2

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C

Cat. No.: B573672
CAS No.: 161406-40-2
M. Wt: 200.221
InChI Key: ARZWATDYIYAUTA-OZUIXNLOSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C is a heterocyclic aromatic amine that is known for its mutagenic properties. It is commonly found in protein pyrolysates, high-temperature cooked meats, and tobacco smoke . This compound is of significant interest in scientific research due to its potential health impacts and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under suitable conditions . The reaction typically requires a series of steps including heating, purification, and crystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include additional steps such as solvent extraction and chromatographic purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted imidazoquinolines, each with distinct chemical and physical properties .

Scientific Research Applications

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline is widely used in scientific research due to its mutagenic and carcinogenic properties. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline is unique due to its specific structure, which allows it to form stable DNA adducts and exhibit strong mutagenic activity. Its ability to inhibit COX-2 and interact with histamine receptors also distinguishes it from other similar compounds .

Properties

IUPAC Name

3-methyl(214C)imidazolo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i11+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZWATDYIYAUTA-OZUIXNLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=[14C]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661780
Record name 3-Methyl(2-~14~C)-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161406-40-2
Record name 3-Methyl(2-~14~C)-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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